NSC 2614

Description

NSC 2614 is a compound cataloged in the National Cancer Institute (NCI) database, which houses a vast library of chemicals screened for anticancer activity. These inhibitors stabilize Top1-DNA cleavage complexes, leading to DNA damage and apoptosis in rapidly dividing cells. This compound’s exact structure and mechanism require further investigation, but its classification under the NCI database implies its role in anticancer drug discovery.

Properties

CAS No. |

5329-90-8 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

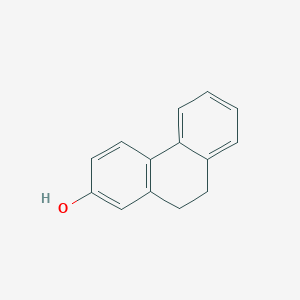

IUPAC Name |

9,10-dihydrophenanthren-2-ol |

InChI |

InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2 |

InChI Key |

JCNDWTDGHRLQSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .

Chemical Reactions Analysis

Mechanistic Analysis Using Isotopic Labeling

Isotopic labeling experiments, such as those described in , are critical for determining reaction pathways. For example, deuterium incorporation studies (e.g., using cyclohexane-d₁₂ or triethylsilane-d₁) can reveal carbocation intermediates and hydride migration patterns. If NSC 2614 undergoes carbocation-mediated reactions, similar labeling strategies could identify transient species or migration pathways.

Kinetic and Computational Studies

Quantum chemical methods (e.g., DLPNO-CCSD(T)/CBS calculations in ) provide insights into reaction barriers and transition states. For this compound, such studies could map potential energy surfaces (PES) to identify low-energy pathways and intermediates. The Eyring–Polanyi equation could then correlate kinetic data with thermodynamic parameters to predict selectivity or reaction rates.

Design of Experiments (DoE) for Optimization

As demonstrated in , factorial DoE designs can systematically optimize reaction conditions (e.g., solvent, temperature, catalyst loading). For this compound, this approach could identify key factors influencing yield or byproduct formation, enabling process-scale improvements.

Reaction Network Exploration

Automated exploration of reaction pathways, as outlined in , combines computational heuristics with physical rigor. For this compound, this might involve:

-

Class 1: Local PES exploration to identify all stationary points (intermediates, TSs).

-

Class 2: Graph-based transformation rules to predict plausible products.

-

Class 3: Human-computer interaction to refine mechanistic hypotheses.

Thermochemical and Kinetic Data Integration

Sources like and emphasize the importance of validated rate constants and thermodynamic parameters. If this compound participates in atmospheric or industrial reactions, its reactivity could be benchmarked against analogous compounds using Arrhenius expressions or multitemperature fits.

Limitations and Next Steps

The absence of direct references to this compound in the provided sources suggests that its specific reactivity may not be widely studied or documented in public databases. To proceed:

-

Confirm the compound’s identity : Verify the IUPAC name or structural formula of this compound to ensure alignment with the intended target.

-

Search specialized databases : Prioritize curated resources like CAS SciFinder or the National Cancer Institute’s Database for additional data.

-

Experimental validation : Design isotopic labeling, kinetic, or computational studies tailored to the compound’s structural features.

Scientific Research Applications

NSC 2614 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation and oxidation reactions.

Industry: It is used in the production of high-performance materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The NCI database includes compounds with purine-derived scaffolds, such as NSC 0053340 and NSC 0042379 , which exhibit Top1 inhibitory activity. Key comparisons include:

| Parameter | NSC 0053340 | NSC 0042379 | NSC 2614 (Inferred) |

|---|---|---|---|

| Chemical Class | Purine derivative | Purine derivative | Likely purine derivative |

| Top1 Inhibition | Moderate activity | Moderate activity | Potential activity (untested) |

| Cytotoxicity (IC₅₀) | ~10 µM (cell-based assays) | ~15 µM (cell-based assays) | Unknown |

| Pharmacophore Fit | Lower ranking in docking studies | Higher ranking in docking studies | Not reported |

| Clinical Relevance | Preclinical candidate | Preclinical candidate | Underexplored |

Key Findings :

- Structural Similarity : Both NSC 0053340 and NSC 0042379 share purine-like scaffolds, which facilitate interactions with Top1’s catalytic domain. This compound is hypothesized to belong to this class based on NCI’s categorization .

- Activity Trends : NSC 0042379 demonstrated higher docking scores but lower experimental potency compared to NSC 0053340, highlighting discrepancies between computational predictions and empirical results .

- Cytotoxicity : Both analogues showed moderate cytotoxicity, suggesting that this compound may require structural optimization to enhance efficacy and reduce off-target effects.

Mechanistic Differentiation

- NSC 0042379: Improved pharmacokinetic properties but lower target specificity, leading to nonspecific DNA damage in healthy cells .

- This compound : Insufficient data exist to compare its selectivity or metabolic stability.

Limitations in Current Knowledge

- Data Gaps: No direct studies on this compound’s structure-activity relationship (SAR), pharmacokinetics, or toxicity profile are available in the provided evidence.

- Methodological Insights : Similarity searches and molecular docking (as applied to NSC 0053340/NSC 0042379) are critical for identifying this compound’s analogues, but experimental validation remains essential .

Q & A

Q. What ethical challenges arise when translating this compound from preclinical to clinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.